molecular formula C10H14O2S B1618748 2-Butylsulfinylphenol CAS No. 29634-43-3

2-Butylsulfinylphenol

Cat. No.: B1618748
CAS No.: 29634-43-3
M. Wt: 198.28 g/mol
InChI Key: CUSDNDXVBDKEDY-UHFFFAOYSA-N
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Description

2-Butylsulfinylphenol (hypothetical structure: C₁₀H₁₄O₂S) is an organosulfur compound featuring a phenol core substituted with a butylsulfinyl group (–SO–C₄H₉) at the 2-position. The sulfinyl moiety (–SO–) introduces polarity and chirality, influencing its physicochemical properties and reactivity. Its structural analogs, however, are studied for applications in pharmaceuticals, agrochemicals, and materials science due to their redox activity and biological interactions .

Properties

CAS No.

29634-43-3

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-butylsulfinylphenol

InChI

InChI=1S/C10H14O2S/c1-2-3-8-13(12)10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3

InChI Key

CUSDNDXVBDKEDY-UHFFFAOYSA-N

SMILES

CCCCS(=O)C1=CC=CC=C1O

Canonical SMILES

CCCCS(=O)C1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds listed in share key structural motifs with 2-Butylsulfinylphenol, such as sulfinyl groups, aromatic cores, or sulfur-containing substituents. Below is a systematic comparison:

Sulfinyl Derivatives with Aromatic Substituents

  • 2-(Benzhydrylsulfinyl)acetic acid (CAS 27144-18-9, similarity: 0.83): Structure: Features a benzhydryl (diphenylmethyl) group attached to a sulfinyl-acetic acid backbone. Key Differences: The acetic acid group increases hydrophilicity compared to this compound’s phenol group. Applications: Used in chiral resolution and as intermediates in anti-inflammatory agents .
  • A489017 (CAS 68524-30-1, similarity: 0.79):

    • Structure : Likely a sulfinyl-acid derivative (exact structure unspecified in evidence).
    • Key Differences : Substitution pattern and backbone rigidity may differ, affecting solubility and biological target specificity.

Thio vs. Sulfinyl Functional Groups

  • 2-[(Diphenylmethyl)thio]acetamide (CAS 19163-24-7, similarity: 0.75): Structure: Thioether (–S–) instead of sulfinyl (–SO–) group. This compound is less acidic and more lipophilic than sulfinyl analogs, favoring membrane permeability in drug design .

Core Structure Variations

  • 5-Phenylthiophene-2-carboxylic acid (CAS 3695-77-0, similarity: 0.61): Structure: Thiophene ring fused with a phenyl and carboxylic acid group. Key Differences: The thiophene core introduces π-conjugation, enhancing UV absorption and electrochemical activity. The carboxylic acid group offers stronger acidity (pKa ~2–3) compared to phenol (pKa ~10) .

Comparative Data Table

Property This compound (Hypothetical) 2-(Benzhydrylsulfinyl)acetic acid 2-[(Diphenylmethyl)thio]acetamide 5-Phenylthiophene-2-carboxylic acid
Molecular Formula C₁₀H₁₄O₂S C₁₅H₁₄O₃S C₁₅H₁₅NS C₁₁H₈O₂S
Molecular Weight (g/mol) 214.28 290.33 257.35 220.24
Polarity Moderate (sulfinyl + phenol) High (sulfinyl + carboxylic acid) Low (thioether + amide) High (carboxylic acid)
Acidity (pKa) ~10 (phenol) ~2–3 (carboxylic acid) ~15–17 (amide) ~2–3 (carboxylic acid)
Applications Antioxidants, chiral catalysts Pharmaceuticals Enzyme inhibitors Organic electronics

Research Findings and Trends

  • Reactivity: Sulfinyl groups (–SO–) in this compound and its analogs undergo nucleophilic substitution or redox reactions more readily than thioethers (–S–), making them versatile intermediates .
  • Biological Activity: The benzhydryl group in 2-(Benzhydrylsulfinyl)acetic acid enhances binding to hydrophobic enzyme pockets, whereas the phenol group in this compound may favor interactions with polar residues.
  • Thermal Stability : Bulky substituents (e.g., benzhydryl) improve thermal stability but may reduce solubility in aqueous media.

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